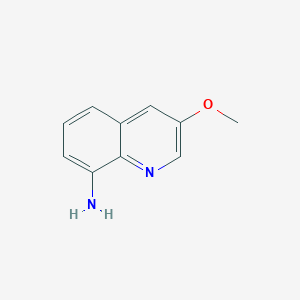

3-甲氧基喹啉-8-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methoxyquinolin-8-amine is a chemical compound with the molecular formula C10H10N2O . It is a pale-yellow to yellow-brown solid . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

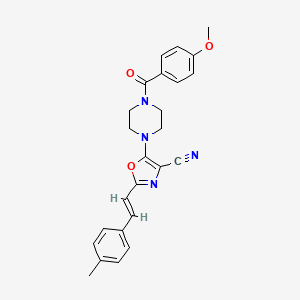

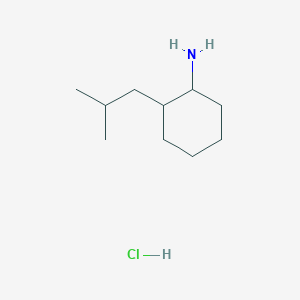

The synthesis of 3-Methoxyquinolin-8-amine and similar compounds often involves the use of α,β-unsaturated aldehydes . Intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines has been reported .Molecular Structure Analysis

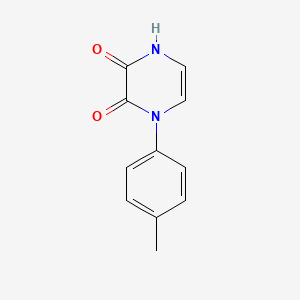

The molecular structure of 3-Methoxyquinolin-8-amine consists of a quinoline core with a methoxy group at the 3-position and an amine group at the 8-position .Chemical Reactions Analysis

The chemical reactions involving 3-Methoxyquinolin-8-amine are largely dependent on the functional groups present in the molecule. The presence of the amine group allows for reactions such as alkylation, while the methoxy group can participate in various substitution reactions .Physical and Chemical Properties Analysis

3-Methoxyquinolin-8-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 .科学研究应用

医药化学应用

3-甲氧基喹啉-8-胺表现出有前景的药理特性。研究人员探索了其作为以下物质的潜力:

- 抗癌剂:该化合物的结构特征使其成为抗癌治疗的有吸引力的候选药物。 研究调查了其对各种癌细胞系的细胞毒性作用,特别是在抑制细胞增殖和诱导凋亡方面 .

有机合成与催化

该化合物在有机合成中用作有价值的支架:

- 路易斯酸催化的环化反应:研究人员已在使用主族金属路易斯酸的分子内环化反应中使用 3-甲氧基喹啉-8-胺。 这些反应生成喹喔啉或喹啉-8-胺,从而提供对各种杂环结构的访问 .

- 氢芳基化和氢胺化:该化合物参与形式上的氢芳基化和氢胺化反应,导致官能化喹啉衍生物的生成。 这些转化由氯化锡或氯化铟 (III) 催化 .

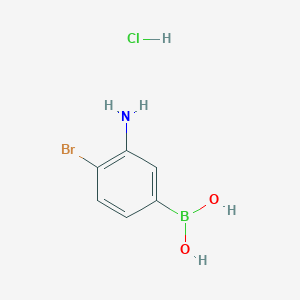

配位化学与配体设计

- 导向基团:3-甲氧基喹啉-8-胺在过渡金属催化的反应中用作有价值的导向基团。 它的存在影响区域选择性并促进复杂分子的构建 .

工业应用

总之,3-甲氧基喹啉-8-胺在从医药化学到有机合成的各个领域都具有前景。其独特的特性使其成为进一步研究的有趣课题。 如果您需要有关任何特定应用的更详细信息,请随时询问!

安全和危害

作用机制

Target of Action

3-Methoxyquinolin-8-amine is a type of 8-quinolinamine . 8-Quinolinamines have been found to exhibit potent in vitro antimalarial activity . They act on the Plasmodium species , particularly Plasmodium falciparum , Plasmodium vivax , Plasmodium malariae , and Plasmodium ovale . These are the parasites responsible for causing malaria, one of the most prevalent protozoan parasitic diseases .

Mode of Action

It is known that quinoline-based compounds, such as quinine, are toxic to the malaria parasite . They interfere with the parasite’s ability to break down and digest hemoglobin . This disruption in the parasite’s normal functioning leads to its death, thereby treating the malaria infection.

Biochemical Pathways

It is known that quinoline-based compounds affect thehemoglobin digestion pathway of the malaria parasite . By interfering with this pathway, these compounds prevent the parasite from obtaining the necessary nutrients from the host’s red blood cells, leading to the parasite’s death .

Result of Action

The primary result of the action of 3-Methoxyquinolin-8-amine is the death of the malaria parasite . By interfering with the parasite’s ability to digest hemoglobin, the compound deprives the parasite of essential nutrients, leading to its death . This results in the clearance of the parasite from the host’s body, thereby treating the malaria infection .

属性

IUPAC Name |

3-methoxyquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-9(11)10(7)12-6-8/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGQOAXQZYTWGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[[2-(Dimethylamino)acetyl]amino]phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2408730.png)

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)

![(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2408747.png)